molecular formula C6H5BrIN B1278022 5-Bromo-2-iodo-3-methylpyridine CAS No. 376587-52-9

5-Bromo-2-iodo-3-methylpyridine

Cat. No. B1278022
Key on ui cas rn: 376587-52-9
M. Wt: 297.92 g/mol
InChI Key: SWEVEMCJHLQDTR-UHFFFAOYSA-N
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Patent
US09131697B2

Procedure details

To a stirred solution of 2,5-dibromo-3-methyl-pyridine (20.0 g, 79.7 mmol, 1 eq) in acetonitrile (120 mL) was added acetyl chloride (8.5 mL, 119.5 mmol, 1.5 eq) followed by addition of NaI (47.8 gm, 319 mmol, 4 eq) at room temperature. Resulting reaction mixture was refluxed for 16 hours. After complete consumption of starting material, reaction mixture was quenched with water (200 mL) and extracted with ethyl acetate (3×200 mL). Organic layer was washed with aqueous sodium bicarbonate (2×300 mL), brine (300 mL) and dried over sodium sulfate. Organic layer was concentrated under reduced pressure to afford brown oil (35.5 g, crude). Crude was purified by column chromatography using silica gel (100-200 mesh). Desired compound was eluted at 5% EtOAc in hexane to get title compound as brown oil (22.5 g, 94.78%). 1H NMR (400 MHz, CDCl3) δ: 2.36 (s, 3H), 7.56 (d, J=2.4 Hz, 1H), 8.24 (d, J=2.28 Hz, 1H). LC-MS (m/z): 297.9 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
47.8 g
Type
reactant
Reaction Step Two
Yield
94.78%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.C(Cl)(=O)C.[Na+].[I-:15]>C(#N)C>[Br:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([I:15])=[N:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=NC=C(C=C1C)Br
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
47.8 g
Type
reactant
Smiles
[Na+].[I-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After complete consumption of starting material, reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
Organic layer was washed with aqueous sodium bicarbonate (2×300 mL), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford brown oil (35.5 g, crude)
CUSTOM
Type
CUSTOM
Details
Crude was purified by column chromatography
WASH
Type
WASH
Details
Desired compound was eluted at 5% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)I)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: PERCENTYIELD 94.78%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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